2,5-diamino-4-hydroxy-1H-pyrimidin-6-one,hydrochloride
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Overview
Description
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is a chemical compound with the molecular formula C4H6N4O2·HCl. It is also known as 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride typically involves the reaction of diethyl malonate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux conditions, followed by the addition of sodium nitrite and acetic acid. The resulting solid is then treated with sodium dithionite to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder or crystalline form and stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-4,6-dione derivatives, while substitution reactions can yield various alkylated or acylated pyrimidine compounds .
Scientific Research Applications
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis in microorganisms. This inhibition can lead to antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound is a selective inhibitor of GTP cyclohydrolase I and is used to block nitric oxide production in cells.
5-Amino-4,6-dihydroxypyrimidine: Known for its use in synthesizing antimicrobial agents.
Uniqueness
2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H7ClN4O2 |
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Molecular Weight |
178.58 g/mol |
IUPAC Name |
5-amino-2-imino-1,3-diazinane-4,6-dione;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H |
InChI Key |
ZCVPAHQNTHFHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=N)NC1=O)N.Cl |
Origin of Product |
United States |
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